1-(2-Bromoethoxy)-2,4-difluorobenzene
Overview
Description
1-(2-Bromoethoxy)-2,4-difluorobenzene is an organic compound characterized by the presence of a bromoethoxy group and two fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Bromoethoxy)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with 2-bromoethanol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromoethoxy)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromoethoxy)-2,4-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromoethoxy group can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Bromoethoxy)-2,4-difluorobenzene can be compared with other similar compounds, such as:
1-(2-Bromoethoxy)-4-fluorobenzene: This compound has a similar structure but with only one fluorine atom, which may affect its reactivity and applications.
1-(2-Bromoethoxy)-2-bromobenzene:
1-(2-Bromoethoxy)-2,4-dichlorobenzene: The substitution of fluorine atoms with chlorine atoms can result in variations in reactivity and stability.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOULJNNFMNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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